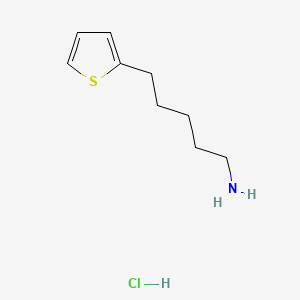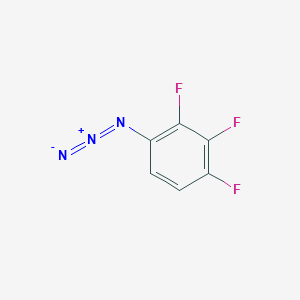![molecular formula C11H14Cl2N2S B13512240 [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is a compound that features both pyridine and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride typically involves the condensation of pyridine and thiophene derivatives. One common method includes the reaction of 2-pyridinemethanol with 3-thiophenemethanol in the presence of a suitable catalyst and under controlled conditions to form the desired amine compound. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary or tertiary amines .
科学的研究の応用
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- **(Pyridin-3-yl)methyl][(thiophen-2-yl)methyl]amine
- **2-(Pyridin-2-yl)pyrimidine derivatives
- **Thiophene-based analogs
Uniqueness
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H14Cl2N2S |
|---|---|
分子量 |
277.2 g/mol |
IUPAC名 |
N-(pyridin-2-ylmethyl)-1-thiophen-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-2-5-13-11(3-1)8-12-7-10-4-6-14-9-10;;/h1-6,9,12H,7-8H2;2*1H |
InChIキー |
VZLNZOQYCNUVDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNCC2=CSC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)




![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)



